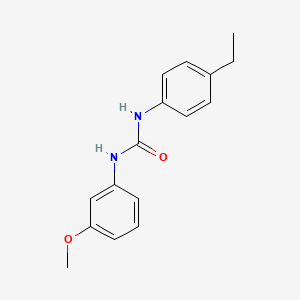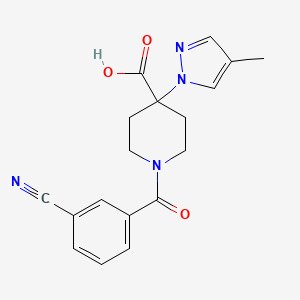![molecular formula C13H21N3O4S B5425034 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B5425034.png)
5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide, also known as TAK-659, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of kinase inhibitors, which are drugs that target specific enzymes involved in cellular signaling pathways.
Applications De Recherche Scientifique
5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases, including cancer and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the activity of several kinases that are involved in the proliferation and survival of cancer cells, such as BTK, FLT3, and JAK3. This compound has also been shown to have immunomodulatory effects, which may make it useful in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus.
Mécanisme D'action
5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide is a selective inhibitor of several kinases, including BTK, FLT3, and JAK3. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. FLT3 is a receptor tyrosine kinase that is involved in the proliferation and survival of hematopoietic stem cells. JAK3 is a kinase that is involved in the signaling pathways of several cytokines, including interleukin-2 and interleukin-4. By inhibiting the activity of these kinases, this compound can disrupt cellular signaling pathways that are important for the survival and proliferation of cancer cells and immune cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. Inhibition of BTK by this compound leads to a decrease in the activation of downstream signaling pathways, such as AKT and ERK, which are important for the survival and proliferation of B-cells. Inhibition of FLT3 by this compound leads to a decrease in the proliferation and survival of hematopoietic stem cells. Inhibition of JAK3 by this compound leads to a decrease in the production of cytokines that are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide for lab experiments is its selectivity for specific kinases, which allows for more precise targeting of cellular signaling pathways. Another advantage is its ability to modulate both the immune system and cancer cells, which may make it useful for studying the interactions between these two systems. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide. One direction is the development of more potent and selective inhibitors of BTK, FLT3, and JAK3. Another direction is the investigation of the immunomodulatory effects of this compound in the treatment of autoimmune disorders. Additionally, the use of this compound in combination with other drugs may enhance its therapeutic potential in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of 5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide involves several steps, starting with the reaction of 2-methoxy-N-methylbenzamide with chlorosulfonyl isocyanate to form N-methyl-2-(methoxycarbonyl)benzamide sulfonyl chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to produce this compound. The synthesis of this compound has been reported in several scientific publications, including a patent application by Takeda Pharmaceutical Company Limited.
Propriétés
IUPAC Name |
5-[2-(dimethylamino)ethylsulfamoyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-14-13(17)11-9-10(5-6-12(11)20-4)21(18,19)15-7-8-16(2)3/h5-6,9,15H,7-8H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLRAHKDTZFTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCCN(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[2-(1H-imidazol-1-yl)benzyl]-3-methylbenzamide](/img/structure/B5424954.png)

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-N-(2-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B5424961.png)
![ethyl 5-(2-chlorophenyl)-2-[4-(diethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424966.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-pyrrolidinecarboxamide](/img/structure/B5424972.png)

![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5424983.png)

![methyl 2-[5-(3-bromo-5-chloro-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5425014.png)
![N-[2-(2-methylphenoxy)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5425020.png)
![3-(6-methyl-2-oxopyridin-1(2H)-yl)-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5425023.png)
![2-{1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5425026.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-furamide](/img/structure/B5425045.png)